molecular formula C12H10O4 B11890708 4-Hydroxy-7-methoxy-5-methylnaphthalene-1,2-dione CAS No. 78239-27-7

4-Hydroxy-7-methoxy-5-methylnaphthalene-1,2-dione

Katalognummer: B11890708
CAS-Nummer: 78239-27-7
Molekulargewicht: 218.20 g/mol
InChI-Schlüssel: RSRZXWGCQDTUHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Hydroxy-7-methoxy-5-methylnaphthalene-1,2-dione is a synthetic organic compound belonging to the naphthoquinone family. It is characterized by its unique structure, which includes hydroxyl, methoxy, and methyl groups attached to a naphthalene-1,2-dione core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-7-methoxy-5-methylnaphthalene-1,2-dione can be achieved through several synthetic routes. One common method involves the condensation of appropriate naphthalene derivatives with suitable reagents under controlled conditions. For instance, the thienannulation of naphthalene-1,2-dione with α-enolic dithioesters through Michael-type addition, oxidation, and cyclization can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

4-Hydroxy-7-methoxy-5-methylnaphthalene-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of products .

Wissenschaftliche Forschungsanwendungen

4-Hydroxy-7-methoxy-5-methylnaphthalene-1,2-dione has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-Hydroxy-7-methoxy-5-methylnaphthalene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, participating in redox reactions that influence cellular processes. Its effects on molecular targets, such as enzymes and receptors, can lead to various biological outcomes, including inhibition of microbial growth or induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 4-Hydroxy-7-methoxy-5-methylnaphthalene-1,2-dione include other naphthoquinone derivatives such as menadione (vitamin K3), juglone, and lawsone. These compounds share structural similarities and exhibit comparable chemical and biological properties .

Uniqueness

What sets this compound apart is its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of hydroxyl, methoxy, and methyl groups in specific positions on the naphthoquinone core can influence its interaction with molecular targets and its overall pharmacological profile .

Eigenschaften

CAS-Nummer

78239-27-7

Molekularformel

C12H10O4

Molekulargewicht

218.20 g/mol

IUPAC-Name

4-hydroxy-7-methoxy-5-methylnaphthalene-1,2-dione

InChI

InChI=1S/C12H10O4/c1-6-3-7(16-2)4-8-11(6)9(13)5-10(14)12(8)15/h3-5,13H,1-2H3

InChI-Schlüssel

RSRZXWGCQDTUHT-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC2=C1C(=CC(=O)C2=O)O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.